molecular formula C5H11NO B170242 2-Methoxypyrrolidine CAS No. 156298-95-2

2-Methoxypyrrolidine

Cat. No. B170242
M. Wt: 101.15 g/mol
InChI Key: MUWAEBAXEVXDRT-UHFFFAOYSA-N
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Description

2-Methoxypyrrolidine is a chemical compound with the molecular formula C5H11NO . It is also known by other names such as 2-Methoxypyrrolidin .


Synthesis Analysis

The synthesis of 2-Methoxypyrrolidine and its derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, (S)-(–)-1-Amino-2-methoxypyrrolidine (SAMP) and ®-(+)-1-amino-2-methoxypyrrolidine (RAMP) are commercially available chiral auxiliaries that have been successfully applied to asymmetric synthesis .


Molecular Structure Analysis

The molecular structure of 2-Methoxypyrrolidine consists of a five-membered pyrrolidine ring with a methoxy group attached to the second carbon . The molecule has an average mass of 101.147 Da and a monoisotopic mass of 101.084061 Da .


Chemical Reactions Analysis

The pyrrolidine ring in 2-Methoxypyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxypyrrolidine include a density of 0.9±0.1 g/cm3, a boiling point of 122.9±33.0 °C at 760 mmHg, and a vapor pressure of 13.6±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.1±3.0 kJ/mol, a flash point of 35.2±14.8 °C, and an index of refraction of 1.445 .

Scientific Research Applications

Enantioselective Synthesis and Natural Products

  • 2-Methoxymethylpyrrolidine has been used in the enantioselective synthesis of protected nitrocyclohexitols with five stereocenters, contributing to the total synthesis of antitumoral natural products like (+)-pancratistatin (Cagide-Fagín et al., 2012).

Novel Synthetic Methods

  • Novel synthetic pathways have been developed using 2-(bromomethyl)aziridines, leading to the transformation into 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones, which are valuable for further chemical synthesis (D’hooghe et al., 2008).

Catalysis and Stereoselectivity

  • In the field of catalysis, 2-methoxypyrrolidine derivatives have shown potential in promoting stereoselective reactions. For instance, they have been used in Lewis acid-Lewis acid heterobimetallic cooperative catalysis for asymmetric aza-Michael reactions (Yamagiwa et al., 2005).

Pharmaceutical Applications

  • Research has explored the use of 2-methoxypyrrolidine derivatives in medicinal chemistry, such as in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Antifungal Activity

  • Pterolactam, a derivative of 5-methoxypyrrolidin-2-one, has been investigated for its antifungal activities, showing promising results against various fungal strains (Dascălu et al., 2020).

Biochemical Studies

  • Studies on 4-Fluoropyrrolidine-2-carbonyl fluorides, closely related to 2-methoxypyrrolidine, have highlighted their usefulness in biochemical research, particularly in the study of serotonin receptors (Ogawa et al., 2002).

Analytical Chemistry

  • The methoxylation process of N-formylpyrrolidine has been examined using microfluidic electrolysis cells, demonstrating high efficiency in synthesizing 2-methoxypyrrolidine derivatives (Kuleshova et al., 2012).

Photodynamic Therapy

  • Silicon phthalocyanines with bis[(1-methylpyrrolidin-2-yl)methoxy] groups have been investigated for their potential in photodynamic therapy, especially in DNA-targeting treatments (Uslan & Sesalan, 2013).

Drug Delivery Systems

  • A study on biodegradable thermosensitive poly(organophosphazene) hydrogel incorporating 2-methoxyestradiol indicates the potential of such systems for targeted drug delivery in cancer therapy (Cho et al., 2011).

Safety And Hazards

2-Methoxypyrrolidine is harmful if swallowed, in contact with skin, or if inhaled . It is also hazardous to the aquatic environment . In case of skin contact, it is recommended to remove all contaminated clothes and footwear immediately unless stuck to skin and drench the affected skin with running water for 10 minutes or longer .

Future Directions

While the specific future directions for 2-Methoxypyrrolidine are not explicitly mentioned in the search results, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This suggests that 2-Methoxypyrrolidine and its derivatives could potentially be used in the development of new drugs and therapies .

properties

IUPAC Name

2-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4-6-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWAEBAXEVXDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511675
Record name 2-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyrrolidine

CAS RN

156298-95-2
Record name 2-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
T Shono, Y Matsumura, K Uchida… - The Journal of …, 1984 - ACS Publications
… synthesized in five steps from l-(methoxycarbonyl)2-methoxypyrrolidine, and also the … isoretronecanol was achieved in six steps from l-(benzyloxycarbonyl)-2-methoxypyrrolidine. …
Number of citations: 106 pubs.acs.org
Y Morimoto, K Nishida, Y Hayashi, H Shirahama - Tetrahedron letters, 1993 - Elsevier
Pyrrolidinyllactone system 7, common partial structure presented in most Stemona alkaloids, was stereoselectively prepared by two-step sequence: i) syn-selective condensation of N-…
Number of citations: 70 www.sciencedirect.com
T Bach, H Brummerhop - Journal für praktische Chemie, 1999 - Wiley Online Library
… 9.0 mmol of TMSOTf (1.96 g, 1.70 ml) was added dropwise to an ice-cooled solution of 7.5 mmol of 2-methoxypyrrolidine 3a [1] (1.20 g) and 9.7 mmol of N,Ndi-iso-propyl ethyl amine (…
Number of citations: 12 onlinelibrary.wiley.com
MM Alam - Synlett, 2003 - thieme-connect.com
… (S)-(-)-1-Amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) are commercially available chiral auxiliaries and have been successfully applied to …
Number of citations: 1 www.thieme-connect.com
SS Libendi, Y Demizu, Y Matsumura, O Onomura - Tetrahedron, 2008 - Elsevier
… A 50 mL flask containing 2-methoxypyrrolidine-1-carbonitrile (7) (631 mg, 5 mmol) and allyltrimethylsilane (857 mg, 7.5 mmol) in CH 2 Cl 2 (10 mL) under nitrogen was stirred at 0 C as …
Number of citations: 41 www.sciencedirect.com
E Pereira, CF Alves, MA Böckelmann, RA Pilli - Química Nova, 2008 - SciELO Brasil
… 9, respectively) with N-tert-butoxycarbonyl-2-methoxypyrrolidine (5b) as the cleavage of the … After addition of a pre-cooled CH 2 Cl 2 solution of N-Boc-2-methoxypyrrolidine (5b) at 23 ºC…
Number of citations: 15 www.scielo.br
E Pereira, C de Fátima Alves, MA Böckelmann… - Tetrahedron letters, 2005 - Elsevier
… four steps and 36% overall yield via the diastereoselective addition of the titanium(IV) enolate derived from N-4-chlorobutyryl-1,3-thiazolidine-2-thione (3) to N-Boc-2-methoxypyrrolidine …
Number of citations: 26 www.sciencedirect.com
MH Halford, DH Ball, L Long - Journal of the Chemical Society D …, 1969 - pubs.rsc.org
The nmr spectrum7 of (VI), measured in deuteriochloroform at the ambient probe temperature, was unusually complex and clearly indicated the presence of two isomers in solution; it …
Number of citations: 2 pubs.rsc.org
NS Camilo, RA Pilli - Tetrahedron letters, 2004 - Elsevier
… The lower yields observed in the addition of (Z)-1-trimethylsilyloxy-1-phenylpropene (2) to N-Boc-2-methoxypiperidine (1b) in comparison to its addition to N-Boc-2-methoxypyrrolidine (…
Number of citations: 27 www.sciencedirect.com
O Onomura, T Ikeda, Y Matsumura - Heterocycles, 2005 - pdfs.semanticscholar.org
… 1-methoxycarboyl-2-methoxypyrrolidine and silyl enol ethers to afford 2-substituted pyrrolidines with up … in which 1-methoxycarbonyl-2-methoxypyrrolidine (1) …
Number of citations: 13 pdfs.semanticscholar.org

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